N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound featuring a thiophene ring, a phenylethyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with a suitable Grignard reagent to form the 3-hydroxy-3-(thiophen-2-yl)propyl intermediate.
Synthesis of the Phenylethyl Amine: Separately, 1-phenylethylamine is prepared through the reduction of acetophenone using a reducing agent like sodium borohydride.
Coupling Reaction: The final step involves the coupling of the hydroxypropyl intermediate with the phenylethylamine in the presence of oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-oxo-3-(thiophen-2-yl)propyl derivatives.
Reduction: Formation of N1-(3-amino-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology
This compound may exhibit biological activity due to its structural similarity to bioactive molecules. It could be explored for potential pharmacological properties such as anti-inflammatory or antimicrobial effects.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. The presence of the thiophene ring and oxalamide moiety suggests possible interactions with biological targets.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the thiophene ring, which is known for its conductive properties.
Mechanism of Action
The mechanism by which N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene ring could participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(3-hydroxy-3-(phenyl)propyl)-N2-(1-phenylethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene ring.
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-methyl)oxalamide: Similar structure but with a methyl group instead of a phenylethyl group.
Uniqueness
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(1-phenylethyl)oxalamide is unique due to the combination of the thiophene ring and the phenylethyl group, which may confer distinct electronic and steric properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(13-6-3-2-4-7-13)19-17(22)16(21)18-10-9-14(20)15-8-5-11-23-15/h2-8,11-12,14,20H,9-10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKAMMIHGMWQMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.